1-Benzylpiperidine-3-thiol
Description
Significance of Piperidine (B6355638) and Thiol Moieties in Chemical Synthesis and Biological Sciences
The piperidine ring and the thiol group are two functional components that bestow unique and valuable properties upon a molecule.
Piperidine Moiety: The piperidine scaffold is one of the most important and frequently encountered heterocycles in the pharmaceutical industry. ontosight.aiunimi.itmdpi.com Its six-membered ring structure is a cornerstone in the design of a vast array of drugs across more than twenty classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. ontosight.aiunisi.it The prevalence of this moiety is due to its ability to confer desirable physicochemical properties, such as improved solubility and the ability to cross the blood-brain barrier. Piperidine-containing compounds represent a major class of synthetic building blocks for drug construction. unimi.itmdpi.com The development of methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. rsc.org
Thiol Moiety: The thiol group (-SH), also known as a sulfhydryl group, is a highly reactive and versatile functional group in organic chemistry. Thiols are crucial in various biological processes and are key components in the synthesis of pharmaceuticals and agrochemicals. google.com Their nucleophilicity allows them to participate in a wide range of chemical reactions, including the formation of carbon-sulfur bonds, which is essential for creating diverse bioactive compounds. nih.gov In biological systems, the thiol group in the amino acid cysteine is vital for protein structure (via disulfide bonds) and function, and it plays a central role in cellular redox balance and antioxidant defense systems. rsc.org The reactivity of thiols also makes them useful as reagents in the development of biomedical polymers like hydrogels for drug delivery and tissue engineering. google.comresearchgate.net
Overview of the Benzylpiperidine Scaffold in Medicinal Chemistry
The N-benzylpiperidine (N-BP) motif is a prominent structural feature in numerous approved drugs and clinical candidates. ontosight.aibohrium.com Medicinal chemists frequently employ this scaffold as a versatile tool to fine-tune the efficacy and physicochemical properties of drug molecules. ontosight.aibohrium.com The benzyl (B1604629) group attached to the piperidine nitrogen can engage in crucial cation-π interactions with target proteins, enhancing binding affinity. ontosight.aibohrium.com
This scaffold is a key component in drugs targeting the central nervous system (CNS). For instance, Donepezil (B133215), a well-known acetylcholinesterase inhibitor used for Alzheimer's disease, features an N-benzylpiperidine moiety. mdpi.combohrium.com Researchers often use the benzylpiperidine scaffold as a foundation for developing new therapeutic agents by creating hybrid molecules. bohrium.comacs.orgacs.orgresearchgate.net For example, derivatives have been synthesized and investigated for their potential as sigma-1 receptor ligands, which could be used in PET imaging. rsc.org The structural uniqueness of benzylpiperidine derivatives makes them invaluable in drug design.
Research Landscape for Sulfur-Containing Heterocyclic Compounds
Sulfur-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry and drug discovery. mdpi.commdpi.com They are found in a wide range of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. mdpi.commdpi.com The inclusion of sulfur in a heterocyclic ring can significantly influence a molecule's biological and physical properties.
The synthesis of sulfur-containing heterocycles is an active area of research, with continuous development of new methods. level.com.twuni.lu Recent interest has focused on modern synthetic strategies, such as those involving the direct insertion of sulfur dioxide or the use of elemental sulfur for creating C–S bonds. level.com.tw These compounds are recognized for their therapeutic potential, and research into structures like thiophenes, thiazoles, and thiadiazoles for applications in cancer research is ongoing. mdpi.com The versatility and biological importance of these compounds ensure that they will remain a fertile area for investigation in the chemical and pharmaceutical sciences. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYCWBNEJGQOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 1 Benzylpiperidine 3 Thiol
Reactivity of the Thiol Group
The thiol group is the most reactive site in the 1-Benzylpiperidine-3-thiol molecule under many conditions. Its chemistry is centered around the sulfur atom, which can participate in a variety of transformations.
Oxidation Reactions to Sulfenic, Sulfinic, and Sulfonic Acids
The sulfur atom in the thiol group of this compound exists in its most reduced state. It can be readily oxidized by various oxidizing agents to form a range of sulfur-containing acids with progressively higher oxidation states.
The initial and mildest form of oxidation converts the thiol to a sulfenic acid (R-SOH). This transformation is often transient and the sulfenic acid intermediate can be difficult to isolate. nih.gov Further oxidation leads to the more stable sulfinic acid (R-SO₂H), and ultimately to the highly stable sulfonic acid (R-SO₃H). nih.gov
A variety of oxidizing agents can be employed for these transformations, with the product often depending on the strength of the oxidant and the reaction conditions. For instance, mild oxidizing agents might favor the formation of sulfenic acids or disulfides, while stronger agents like hydrogen peroxide or potassium permanganate (B83412) would lead to sulfinic and sulfonic acids.
Table 1: Representative Oxidizing Agents for Thiol Oxidation
| Oxidizing Agent | Typical Product(s) |
| Air (O₂) | Disulfide |
| Hydrogen Peroxide (H₂O₂) | Sulfenic, Sulfinic, or Sulfonic Acid |
| Peroxy acids (e.g., m-CPBA) | Sulfenic, Sulfinic, or Sulfonic Acid |
| Potassium Permanganate (KMnO₄) | Sulfonic Acid |
| Nitric Acid (HNO₃) | Sulfonic Acid |
Disulfide Bond Formation and Thiol-Disulfide Exchange
One of the most characteristic reactions of thiols is their oxidation to disulfides. In the case of this compound, this would result in the formation of a dimer, 1,1'-dibenzyl-3,3'-disulfanediylbis(piperidine). This reaction can be initiated by a variety of mild oxidizing agents, including air (autoxidation), halogens, or metal catalysts. researchgate.net
The formation of a disulfide bond is a reversible process. The disulfide can be cleaved back to the corresponding thiol by reducing agents. This reversible nature is central to the process of thiol-disulfide exchange, where a thiol reacts with a disulfide, leading to the formation of a new disulfide and a new thiol. This exchange is a common process in biological systems, particularly in protein folding and regulation. researchgate.netspringernature.com
Nucleophilic Reactivity and Adduct Formation
The thiol group of this compound is nucleophilic, particularly in its deprotonated thiolate form (R-S⁻). This nucleophilicity allows it to participate in a range of reactions, most notably nucleophilic addition and substitution reactions.
For instance, it can react with electrophilic carbon centers, such as those in alkyl halides, to form thioethers. It can also add to α,β-unsaturated carbonyl compounds in a Michael addition reaction. The reactivity of the thiol as a nucleophile is influenced by the pH of the medium, as a more basic environment will favor the formation of the more nucleophilic thiolate anion.
Table 2: Examples of Nucleophilic Reactions of Thiols
| Electrophile | Reaction Type | Product |
| Alkyl Halide (R'-X) | Nucleophilic Substitution | Thioether (R-S-R') |
| Epoxide | Ring-opening | β-Hydroxy thioether |
| α,β-Unsaturated Carbonyl | Michael Addition | Thioether adduct |
Intramolecular Cyclization Reactions Involving the Thiol Moiety
The presence of both a nucleophilic thiol group and a potentially reactive nitrogen atom within the same molecule opens up the possibility of intramolecular cyclization reactions. While no specific examples for this compound are readily available in the literature, analogous systems suggest that under appropriate conditions, the thiol group could react with an electrophilic center introduced elsewhere in the molecule, leading to the formation of a new heterocyclic ring system. For example, if the benzyl (B1604629) group were to be functionalized with a leaving group, intramolecular attack by the thiol could potentially lead to a bridged bicyclic structure.
Thiol Reactivity in the Presence of Metal Ions and Ligands
The sulfur atom of the thiol group is a soft donor and can coordinate to a variety of soft metal ions, such as mercury(II), cadmium(II), and lead(II). This coordination can significantly alter the reactivity of the thiol group. The formation of metal-thiolate complexes can protect the thiol from oxidation or, in some cases, activate it for other reactions. The specific outcome depends on the metal ion, its ligands, and the reaction conditions.
Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the piperidine ring of this compound is a tertiary amine. Its reactivity is primarily characterized by its basicity and nucleophilicity.
As a base, the nitrogen can be protonated by acids to form a piperidinium (B107235) salt. The basicity of the nitrogen is a key factor in its role as a catalyst in various reactions.
As a nucleophile, the nitrogen atom can react with electrophiles. For example, it can be alkylated by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. nih.gov The benzyl group already present on the nitrogen somewhat sterically hinders further reactions at this site compared to a secondary amine. However, reactions with small and reactive electrophiles are still possible.
The reactivity of the piperidine nitrogen can also influence the reactivity of the thiol group. For instance, in a basic medium, the nitrogen can act as an internal base, promoting the deprotonation of the thiol to the more reactive thiolate.
N-Alkylation and N-Acylation Reactions
The tertiary amine of the piperidine ring in this compound is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions.
N-Alkylation: The nitrogen atom can attack an electrophilic carbon, leading to the formation of a quaternary ammonium salt. This reaction is typically carried out by treating the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. researchgate.net The rate and success of the reaction can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, the use of a base such as potassium carbonate can facilitate the reaction by neutralizing the formed acid. researchgate.netchemicalforums.com
Reductive amination represents an alternative pathway to achieve N-alkylation. This two-step process involves the reaction of a secondary amine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.
Interactive Data Table: Representative N-Alkylation Reactions of Piperidine Derivatives
| Alkylating Agent | Reagent/Catalyst | Solvent | Product |
| Methyl Iodide | K2CO3 | Acetonitrile (B52724) | 1-Benzyl-1-methyl-3-thiolpiperidinium iodide |
| Ethyl Bromide | None | DMF | 1-Benzyl-1-ethyl-3-thiolpiperidinium bromide |
| p-Methoxybenzaldehyde | NaBH(OAc)3 | Dichloromethane (B109758) | 1-Benzyl-1-(p-methoxybenzyl)piperidine-3-thiol |
N-Acylation: The piperidine nitrogen can also react with acylating agents, such as acyl chlorides or anhydrides, to form N-acylpiperidinium salts or, under specific conditions, lead to cleavage of the N-benzyl group. The reaction of N-benzylpiperidine derivatives with acylating agents like benzoyl chloride in the presence of a base such as pyridine (B92270) can lead to the formation of the corresponding N-benzoyl derivative. mdpi.com
Interactive Data Table: Representative N-Acylation Reactions of Piperidine Derivatives
| Acylating Agent | Reagent/Catalyst | Solvent | Product |
| Acetyl Chloride | Triethylamine | Dichloromethane | 1-Acetyl-1-benzyl-3-thiolpiperidinium chloride |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran (B95107) | 1-Benzoyl-1-benzyl-3-thiolpiperidinium chloride |
| Acetic Anhydride | None | Neat | 1-Acetyl-1-benzyl-3-thiolpiperidinium acetate |
Formation of N-Oxides and Hydrogenated Derivatives
Formation of N-Oxides: The tertiary amine of this compound can be oxidized to its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar functional group, which can alter the physicochemical properties of the parent molecule.
Hydrogenation: The piperidine ring itself is already saturated. However, the benzyl group can be susceptible to hydrogenation. Catalytic hydrogenation, typically employing a palladium or platinum catalyst, can lead to the cleavage of the N-benzyl group, a reaction known as hydrogenolysis, yielding piperidine-3-thiol (B3058082). This de-benzylation is a common strategy in organic synthesis to deprotect a secondary amine. mdpi.com The conditions for hydrogenation, such as catalyst choice, pressure, and temperature, can be optimized to achieve selective debenzylation without affecting other functional groups, although the thiol group can sometimes poison the catalyst.
Reactions Involving the Benzyl Group
The benzyl group in this compound is a significant contributor to its chemical reactivity. Besides the hydrogenolysis mentioned above, other reactions can occur at the benzylic position or involve the aromatic ring.
Oxidation of the Benzylic Position: While the piperidine nitrogen is more susceptible to oxidation, strong oxidizing agents under specific conditions could potentially oxidize the benzylic methylene (B1212753) group. However, this is generally a less common reaction pathway compared to N-oxidation or reactions at the thiol group.
Cleavage of the Benzyl Group: As discussed, catalytic hydrogenolysis is a primary method for the removal of the N-benzyl group. mdpi.com This deprotection is a valuable synthetic tool, unmasking the secondary amine of the piperidine ring for further functionalization.
Interactive Data Table: Reactions Involving the Benzyl Group
| Reaction Type | Reagent/Catalyst | Product |
| Hydrogenolysis | H2, Pd/C | Piperidine-3-thiol |
| Hydrogenolysis | H2, PtO2 | Piperidine-3-thiol |
Stability and Degradation Pathways
The stability of this compound is influenced by its functional groups. The thiol group is susceptible to oxidation, which can occur upon exposure to air, leading to the formation of the corresponding disulfide, bis(1-benzylpiperidin-3-yl) disulfide. This is a common degradation pathway for thiols. The tertiary amine can also be a site of degradation, particularly under oxidative conditions, leading to the formation of the N-oxide or other degradation products.
Derivatives and Analogues of 1 Benzylpiperidine 3 Thiol
Structural Modifications and Design Principles
The rationale behind modifying the 1-benzylpiperidine-3-thiol structure is to systematically explore the chemical space around this scaffold. The design principles involve altering the substitution pattern on both the piperidine (B6355638) and benzyl (B1604629) moieties and incorporating diverse ring systems to create novel analogues.
Positional Isomers and Substituent Variations on the Piperidine Ring
The placement of substituents on the piperidine ring is a critical design element. Studies on related piperidinyl compounds have shown that the position of substituents significantly influences the molecule's properties. nih.govacs.org For instance, comparisons between 1,3-substituted and 1,4-substituted piperidine rings in certain compound series have demonstrated that those with a 1,3-substitution pattern can exhibit enhanced biological activity. nih.govacs.org
Further modifications involve the introduction of alkyl groups at various positions of the piperidine ring. For example, in related compound series like fentanyl derivatives, the addition of methyl groups at the C-2, C-3, and C-5 positions has been explored to create analogues such as 2-methyl, 3-methyl, 2,5-dimethyl, and 3,5-dimethyl derivatives. nih.gov Such substitutions can introduce chirality and conformational rigidity, which can be crucial for molecular interactions. While direct studies on this compound are not detailed, these principles of positional isomerism and substitution are fundamental design strategies in medicinal chemistry. nih.gov For example, introducing a methyl group at the C-4 position of the piperidine ring has been shown to be effective in certain series. acs.org
Substitution Patterns on the Benzyl Moiety
Modifying the electronic and steric properties of the benzyl group through substitution is a common strategy. Research on chalcone-benzylpiperidine hybrids has indicated that an unsubstituted benzyl ring can result in suboptimal activity, underscoring the importance of substitution on this moiety. mdpi.com
The nature and position of the substituent are key. Para-substituted derivatives have been shown to be particularly effective. mdpi.com Studies exploring electronic effects have found that electron-donating groups, such as methyl and methoxy (B1213986), often lead to more prominent activity compared to electron-withdrawing groups like halogens (-Cl, -F). mdpi.com However, other studies have found that meta-substituted benzyl rings can also be favorable for activity. ulisboa.pt Furthermore, patents for related substituted 4-amino-1-benzylpiperidine (B41602) compounds describe the optional substitution on the phenyl ring with groups like fluoro, methyl, and trifluoromethyl, highlighting a broad range of acceptable modifications. google.com
Introduction of Additional Heteroatoms and Ring Systems
The incorporation of additional ring systems or heteroatoms serves to create more complex and structurally diverse analogues. This can involve the fusion of another ring onto the existing benzylpiperidine scaffold. One study reported the synthesis of an indenopyridazine derivative, where an indene (B144670) system was fused to a pyridazine (B1198779) ring attached to the core benzylpiperidine structure. nih.gov This structural elaboration led to a significant increase in the compound's potency. nih.gov
Conversely, isosteric replacement or significant modification of the benzylpiperidine moiety itself has sometimes been found to be detrimental to activity, suggesting its importance as a foundational scaffold. nih.gov The replacement of aromatic rings with other cyclic structures is another design approach that has been investigated to create novel derivatives. nih.gov
Synthesis of Hybrid Molecules Incorporating the Benzylpiperidine Scaffold
A prominent strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophoric units are covalently linked to produce a single molecule with potentially synergistic or multi-target properties. The benzylpiperidine scaffold is frequently used as a building block in this approach.
Benzylpiperidine-Oxadiazole Hybrids
A significant body of research has focused on the design and synthesis of hybrid molecules that combine the N-benzylpiperidine scaffold with a 1,3,4-oxadiazole (B1194373) ring. acs.orgnih.govresearchgate.net These hybrids are often developed as multi-targeted agents. acs.orgnih.gov
The synthetic approach typically involves linking the two heterocyclic moieties. In one reported strategy, the benzylpiperidine unit was fused to a 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) moiety. researchgate.net The connection was achieved using a flexible acetamide (B32628) linker, demonstrating a common method for creating such conjugates. researchgate.net The synthesis of these multitargeted hybrids has led to the identification of several lead compounds, which are characterized by substitutions on the phenyl ring of the oxadiazole portion. acs.orgnih.govresearchgate.net
Table 1: Examples of Synthesized Benzylpiperidine-Oxadiazole Hybrids Data sourced from studies on multitargeted hybrids. acs.orgnih.govresearchgate.net
Benzylpiperidine-Thiourea Derivatives
The synthesis of thiourea (B124793) derivatives incorporating the benzylpiperidine scaffold represents another important area of chemical exploration. These compounds are typically synthesized by reacting an amino-substituted benzylpiperidine with an appropriate isothiocyanate. researchgate.net
For example, two novel thiourea derivatives were successfully synthesized starting from 4-amino-N-benzylpiperidine, which was reacted with either benzoyl isothiocyanate or cinnamoyl isothiocyanate. researchgate.net This reaction yielded 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea and 1-(1-benzylpiperidin-4-yl)-3-(3-phenylacryloyl)thiourea, respectively, in high yields. researchgate.net The structures of these compounds were confirmed using various spectral techniques and single-crystal X-ray diffraction. researchgate.net The crystal structure analysis revealed that the molecules adopt a trans-cis configuration with respect to the thione sulfur atom. researchgate.net Other related structures, such as 1-(1-benzylpiperidin-4-yl)-3-(4-chlorobenzyl)thiourea, have also been identified. ontosight.ai
Table 2: Examples of Synthesized Benzylpiperidine-Thiourea Derivatives Data sourced from synthesis and characterization studies. researchgate.netontosight.ai
Exploration of Chiral Analogues and Enantioselective Synthesis
The introduction of chirality into the this compound scaffold is of significant interest as the spatial arrangement of substituents can dramatically influence biological activity. The piperidine ring is a prevalent motif in numerous pharmaceuticals and natural products, and controlling its stereochemistry is a key objective in medicinal chemistry. nih.govsnnu.edu.cn The synthesis of enantiomerically pure or enriched chiral analogues of this compound relies on several advanced asymmetric strategies, including catalytic asymmetric synthesis and biocatalysis.
A general and powerful approach to enantioenriched 3-substituted piperidines involves the catalytic asymmetric functionalization of pyridine (B92270) or its derivatives. snnu.edu.cn One such state-of-the-art method is the rhodium-catalyzed asymmetric reductive Heck reaction. This process typically involves a three-step sequence: (i) partial reduction of pyridine, (ii) a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) intermediate with a boronic acid, and (iii) a final reduction to yield the saturated piperidine ring. snnu.edu.cn This strategy allows for the highly enantioselective installation of a substituent at the 3-position, providing a versatile entry to a wide array of chiral piperidines. snnu.edu.cn
Another prominent strategy is the asymmetric hydrogenation of N-benzyl pyridinium (B92312) salts using iridium catalysts. nih.gov This method has proven effective for producing α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity. nih.gov While this typically functionalizes the 2-position, related methodologies can be adapted for other substitution patterns. The success of these catalytic systems often depends on the precise structure of the substrate and the chiral ligand employed. nih.gov For instance, research into the asymmetric hydrogenation of α-(hetero)aryl-N-benzylpyridinium salts has shown excellent results, achieving high yields and enantiomeric ratios for various substrates. nih.gov
Table 1: Asymmetric Hydrogenation of α-(Hetero)aryl-N-benzylpyridinium Salts This table presents selected results from iridium-catalyzed asymmetric hydrogenation reactions, showcasing the catalyst system's effectiveness across different substrates. The data is derived from experimental findings reported in the literature. nih.gov
| Substrate (α-substituent) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
| 2-Benzothiophene | Ir-based catalyst | 89 | 96.6:3.4 |
| o-Methoxy phenyl | Ir-based catalyst | 91 | 93.7:6.3 |
| Di-tert-butyl analogue | Ir-based catalyst | 93 | 95.3:4.7 |
| 2,3-Dihydrobenzofuran | Ir-based catalyst | 84 | 94.5:5.5 |
| Diphenylether | Ir-based catalyst | 89 | 93.7:6.3 |
Biocatalysis offers a complementary and often highly selective alternative to metal-based catalysis. The use of enzymes, particularly imine reductases (IREDs), has been successfully applied to the synthesis of chiral tetrahydroisoquinolines (THIQs), which are structurally related to piperidines. sjtu.edu.cn These enzymes catalyze the reduction of cyclic imines to the corresponding amines with high enantioselectivity. sjtu.edu.cn The application of this concept to 3-substituted tetrahydropyridine (B1245486) precursors could provide a direct and environmentally benign route to chiral 3-substituted piperidines. For example, studies have demonstrated that certain IREDs can reduce sterically hindered substrates that are challenging for many chemical catalysts. sjtu.edu.cn
Table 2: Preparative-Scale Biotransformation using Imine Reductases (IREDs) This table illustrates the utility of various IREDs in the asymmetric synthesis of chiral amines from precursor imines, highlighting conversion rates and enantiomeric excess (ee). The data represents results from preparative-scale (5 mM) reactions. sjtu.edu.cn
| Precursor Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee) (%) | Configuration |
| 1a | IR2 | >99 | 98 | R |
| 1a | IR45 | >99 | >99 | S |
| 3a | IR8 | >99 | >99 | R |
| 3a | IR45 | >99 | >99 | S |
| 7a | IR17 | >99 | >99 | R |
The synthesis of chiral 3-hydroxypiperidines serves as a direct precedent for obtaining chiral this compound, as the hydroxyl group can be chemically converted to a thiol. Chiral 3-piperidinols are recognized as versatile building blocks for the synthesis of many alkaloids. uni-regensburg.de Methods for their preparation include the enantioselective reduction of corresponding ketone precursors, often using biocatalysts like baker's yeast, or through multi-step syntheses starting from readily available chiral materials (chiral pool synthesis). uni-regensburg.de
Ultimately, the exploration of chiral analogues of this compound is deeply connected to the broader field of asymmetric piperidine synthesis. The development of robust and general enantioselective methods is crucial for accessing specific stereoisomers and enabling detailed structure-activity relationship studies. snnu.edu.cnmdpi.com
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Benzylpiperidine-3-thiol. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the complete assignment of all atoms in the molecule.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the benzyl (B1604629) and piperidine (B6355638) moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton. oregonstate.edu
Aromatic Protons: The five protons on the phenyl ring of the benzyl group are expected to appear in the aromatic region, typically between δ 7.20 and 7.40 ppm. libretexts.org Their multiplicity will depend on the coupling between them, often presenting as a complex multiplet.
Benzylic Protons: The two protons of the methylene (B1212753) bridge (Ar-CH₂-N) connecting the phenyl ring to the piperidine nitrogen are referred to as benzylic protons. They typically resonate as a singlet around δ 3.50 ppm. uwec.edu
Piperidine Protons: The protons on the piperidine ring will show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected at lower field (deshielded) compared to the other ring protons. researchgate.netchemicalbook.com The proton on the carbon bearing the thiol group (H-3) would also have a distinct chemical shift.
Thiol Proton: The proton of the thiol group (S-H) typically appears as a broad singlet. tau.ac.il Its chemical shift can vary over a wide range (δ 1.0-2.5 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. tau.ac.ilrsc.org In some cases, its signal can be weak or difficult to detect. ksu.edu.sa
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Typical Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) |
| Benzylic (Ar-CH₂) | ~3.50 | Singlet (s) |
| Piperidine Ring (CH, CH₂) | 1.50 - 3.20 | Multiplets (m) |
| Thiol (S-H) | 1.0 - 2.5 | Broad Singlet (br s) |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. libretexts.org
Aromatic Carbons: The carbons of the phenyl ring typically resonate in the δ 125-140 ppm range. The carbon attached to the methylene bridge (ipso-carbon) will have a different shift compared to the ortho, meta, and para carbons. fiu.educhemicalbook.com
Benzylic Carbon: The benzylic carbon (Ar-CH₂) signal is expected around δ 60-65 ppm. libretexts.org
Piperidine Carbons: The carbons of the piperidine ring appear in the aliphatic region of the spectrum. Carbons adjacent to the nitrogen (C2, C6) are deshielded and appear further downfield (typically δ 50-60 ppm) compared to the other ring carbons (C3, C4, C5), which would resonate at higher field (δ 20-45 ppm). libretexts.orgresearchgate.net The carbon bearing the thiol group (C-3) will have a specific shift influenced by the sulfur atom.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₅) | 125 - 140 |
| Benzylic (Ar-CH₂) | 60 - 65 |
| Piperidine (C2, C6) | 50 - 60 |
| Piperidine (C3, C4, C5) | 20 - 45 |
Advanced NMR Techniques for Stereochemical Assignment
Since this compound contains a chiral center at the C-3 position, advanced two-dimensional (2D) NMR techniques are invaluable for confirming its stereochemistry. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish connectivity and spatial relationships between atoms. nih.gov
COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for each CHₓ group.
NOESY provides information about the spatial proximity of protons. For substituted piperidines, NOESY experiments can help determine the relative stereochemistry, such as the cis or trans relationship between substituents on the ring, by observing through-space correlations between axial and equatorial protons. ipb.ptwhiterose.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. ksu.edu.sa
S-H Stretch: The thiol group gives rise to a weak absorption band in the region of 2550-2600 cm⁻¹. This peak can sometimes be difficult to detect due to its low intensity. ksu.edu.sareddit.comlibretexts.org
C-H Stretch (Aromatic): The C-H stretching vibrations of the benzene (B151609) ring typically appear as a group of peaks just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): The C-H stretching vibrations for the piperidine and benzylic methylene groups are observed in the 2800-3000 cm⁻¹ range. mdpi.com
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine is expected in the 1000-1250 cm⁻¹ range.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2800 - 3000 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Tertiary Amine (C-N) | Stretch | 1000 - 1250 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of the compound through analysis of its fragmentation pattern. For this compound (C₁₂H₁₇NS), the expected molecular weight is approximately 207.34 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound. savemyexams.comlibretexts.org The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the "nitrogen rule". whitman.edu
Fragmentation Pattern: Common fragmentation pathways for N-benzylpiperidines involve the cleavage of the benzylic bond. A prominent peak is often observed at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺). Another characteristic fragmentation would be the loss of the benzyl group to give a fragment corresponding to the piperidine-3-thiol (B3058082) cation. Fragmentation of the piperidine ring itself can also occur, as can the loss of the thiol group (-SH) or a hydrogen sulfide (B99878) molecule (H₂S) from the molecular ion. arkat-usa.orgnih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for determining the purity of piperidine derivatives. nih.govresearchgate.net A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA), is typically employed. nih.govdss.go.th
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another effective method for purity analysis, particularly for volatile compounds. It can separate the target compound from impurities based on differences in boiling point and polarity. researchgate.netgoogle.com
Chiral Chromatography: Since this compound is a chiral compound, specialized chiral chromatography techniques are necessary to separate its enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC, which allows for the differential interaction of the two enantiomers, leading to their separation. phenomenex.comchromatographyonline.comnih.gov The development of such a method is crucial for obtaining enantiomerically pure samples.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.govscispace.com It is routinely employed to predict a wide array of molecular properties with high accuracy. For a molecule like 1-Benzylpiperidine-3-thiol, DFT calculations would be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), to achieve a balance between computational cost and accuracy. nih.govnih.gov
DFT calculations can reliably predict spectroscopic data, which are crucial for the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). epstem.netresearchgate.net Theoretical chemical shifts for the protons and carbons of the benzyl (B1604629) and piperidine (B6355638) rings, as well as the thiol group of this compound, would be calculated and compared against experimental data (if available) to confirm its structure. epstem.netresearchgate.net
IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule, such as C-H stretching in the aromatic and aliphatic parts, C-N stretching of the piperidine ring, and the characteristic S-H stretching of the thiol group. scielo.org.za The theoretical IR spectrum provides a valuable reference for interpreting experimental FT-IR data. scielo.org.za
Table 1: Representative Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| ¹H-NMR Chemical Shift (ppm) | |
| S-H | ~1.5 - 2.5 |
| Benzyl CH₂ | ~3.5 - 3.7 |
| Aromatic C-H | ~7.2 - 7.4 |
| ¹³C-NMR Chemical Shift (ppm) | |
| C-S | ~30 - 40 |
| Benzyl CH₂ | ~60 - 65 |
| Aromatic C | ~127 - 138 |
| IR Frequency (cm⁻¹) | |
| S-H Stretch | ~2550 - 2600 |
| C-H Aromatic Stretch | ~3000 - 3100 |
| C-H Aliphatic Stretch | ~2800 - 3000 |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual calculated values would require a specific DFT computation.
The electronic properties of a molecule are fundamental to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. nih.gov
HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and chemical reactivity. nih.govirjweb.com A smaller energy gap suggests higher reactivity. nih.govijarset.com For this compound, the HOMO would likely be localized on the electron-rich regions, such as the sulfur atom and the benzene (B151609) ring, while the LUMO would be distributed over the molecule's framework.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ijarset.commdpi.com
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. irjweb.comijarset.com
Chemical Hardness (η): Signifies resistance to deformation of the electron cloud during a chemical reaction. Hard molecules have a large HOMO-LUMO gap. irjweb.comijarset.com
Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. ijarset.com
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. nih.gov
Table 2: Illustrative Electronic Properties of this compound
| Property | Formula | Illustrative Value |
| HOMO Energy | E(HOMO) | -6.5 eV |
| LUMO Energy | E(LUMO) | -1.0 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.5 eV |
| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 3.75 eV |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.75 eV |
| Chemical Softness (S) | 1/η | 0.36 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/2η | 2.56 eV |
Note: These values are for illustrative purposes and represent typical results from DFT calculations on similar organic molecules.
Based on the vibrational frequency calculations performed on the optimized geometry, key thermodynamic properties can be determined at different temperatures. pnrjournal.com These properties include:
Heat Capacity (Cv)
Entropy (S)
Enthalpy (H)
These calculations provide insight into the thermal stability and energy of the molecule under various conditions. pnrjournal.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govunisi.it
For this compound, docking simulations would be performed against various protein targets to explore its potential biological activity. The N-benzylpiperidine motif is known to interact with targets such as acetylcholinesterase (AChE). mdpi.comnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The simulation then places the ligand into the protein's binding site in various conformations and scores them based on binding affinity.
Key interactions that would be analyzed include:
Cation-π interactions: Between the protonated piperidine nitrogen and aromatic residues (e.g., Tryptophan, Tyrosine) in the binding site. nih.gov
π-π stacking: Between the ligand's benzyl ring and aromatic residues of the protein. mdpi.com
Hydrogen bonds: Involving the thiol group (S-H) as a donor or the sulfur atom as an acceptor.
Hydrophobic interactions: Involving the aliphatic piperidine ring and the benzyl group.
The output of a docking simulation is typically a binding energy or score, which indicates the strength of the ligand-receptor interaction.
Molecular Dynamics Simulations to Investigate Binding Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comresearchgate.netnih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a view of the complex's stability and conformational changes in a simulated physiological environment (e.g., in water). nih.govmdpi.com
Starting from the best-docked pose of this compound with a target protein, an MD simulation would be run for a specific duration (e.g., tens to hundreds of nanoseconds). The stability of the complex is then assessed by analyzing parameters such as:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound. mdpi.comnih.govmdpi.com
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.gov
Interaction Analysis: The persistence of key interactions (like hydrogen bonds and hydrophobic contacts) identified in docking can be monitored throughout the simulation to confirm their importance for binding stability. mdpi.com
These simulations provide a more realistic and detailed understanding of the binding event, confirming whether the initial docked pose is stable and energetically favorable over time. researchgate.netnih.gov
In Silico Pharmacophore Modeling and Virtual Screening
No dedicated pharmacophore models for this compound have been published. Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This process typically involves analyzing a set of known active compounds to derive a common feature hypothesis.
Similarly, virtual screening campaigns specifically targeting or originating from this compound have not been reported. Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Activity Relationships
There are no published Quantitative Structure-Activity Relationship (QSAR) studies for this compound. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.
While general QSAR studies have been conducted on various classes of piperidine derivatives for different biological targets, the specific structure-activity relationships for this compound have not been elucidated through this method.
Biological Activities and Mechanistic Investigations at a Molecular Level
Modulation of Cellular Processes and Enzyme/Receptor Interactions
Derivatives based on the benzylpiperidine scaffold have been shown to modulate a range of cellular processes. For instance, a class of benzylpiperidine-based inhibitors of monoacylglycerol lipase (B570770) (MAGL) demonstrated antiproliferative activity and the ability to induce apoptosis. acs.orgnih.govnih.govresearchgate.net These compounds were also found to reduce cell migration in primary pancreatic cancer cell cultures. nih.govnih.govresearchgate.net
In the context of neurodegenerative diseases, certain molecular hybrids incorporating N-benzylpiperidine have shown the ability to ameliorate cognitive dysfunctions in preclinical models. acs.org Ex vivo studies on rat brain homogenates treated with these hybrids established a reduction in acetylcholinesterase (AChE) levels and notable antioxidant activity. acs.org Furthermore, these compounds can influence synaptic plasticity. Prolonged inhibition of MAGL, a target for some benzylpiperidine derivatives, can impact CB1-dependent synaptic plasticity. acs.org
Inhibitory Potential Against Specific Enzymes
The N-benzylpiperidine structure has been a cornerstone in the development of inhibitors for several key enzymes implicated in disease, particularly neurodegenerative disorders like Alzheimer's disease.
Hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated as multitargeted agents for Alzheimer's disease, exhibiting moderate to excellent inhibitory activity against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). acs.orgresearchgate.net Specific compounds from these series, such as 6g , 10f , 5d , and 5f , demonstrated balanced and potent inhibitory profiles against these enzymes. acs.orgbohrium.comacs.org For example, compounds 5d and 5f showed hAChE inhibition comparable to the standard drug donepezil (B133215) and hBChE inhibition comparable to rivastigmine. bohrium.comacs.orgnih.gov Molecular modeling studies suggest these compounds occupy the active cavity of both enzymes. dntb.gov.ua Further investigations into other N-benzylpiperidine analogs also identified potent inhibitors, with compounds 40 and 41 showing significant and balanced inhibition against AChE. nih.gov These compounds are noted to interact with the peripheral anionic site (PAS) of AChE, which is crucial for their inhibitory mechanism. acs.orgnih.gov
Table 1: Inhibition of Cholinesterases by N-Benzylpiperidine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 16 | EeAChE | 0.0167 ± 0.0002 | acs.org |
| 18 | hAChE | 0.25 ± 0.02 | acs.org |
| 5d | hAChE | Comparable to Donepezil | bohrium.comacs.org |
| hBChE | Comparable to Rivastigmine | bohrium.comacs.org | |
| 5f | hAChE | Comparable to Donepezil | bohrium.comacs.org |
| hBChE | Comparable to Rivastigmine | bohrium.comacs.org |
The same multitargeted approach for Alzheimer's disease has yielded N-benzylpiperidine derivatives with significant inhibitory activity against Beta-Secretase-1 (BACE-1). acs.orgnih.gov BACE-1 is a primary target in Alzheimer's research as its inhibition can prevent the accumulation of amyloid beta peptides. mdpi.com Hybrid compounds 6g , 10f , 5d , and 5f showed a balanced inhibitory profile against hAChE, hBChE, and human BACE-1 (hBACE-1). acs.orgacs.org Specifically, compounds 5d and 5f demonstrated hBACE-1 inhibition comparable to donepezil. bohrium.comacs.org
Fragment-based screening using thiol-containing fragments against BACE-1 cysteine mutants led to the discovery of aminobenzylpiperidine (ABP) ligands as a new class of nonpeptidic inhibitors. acs.org X-ray crystallography confirmed that these fragments bind by engaging the catalytic aspartate dyad of BACE-1 with hydrogen bonds. acs.orgacs.org Molecular docking and dynamics simulations have affirmed the binding interactions of lead compounds with the aspartate dyad of BACE-1. acs.org
Table 2: BACE-1 Inhibition by N-Benzylpiperidine Derivatives
| Compound | Target Enzyme | Inhibition Notes | Source |
|---|---|---|---|
| 6g | hBACE-1 | Balanced inhibition with AChE/BChE | acs.org |
| 10f | hBACE-1 | Balanced inhibition with AChE/BChE | acs.org |
| 5d | hBACE-1 | Comparable to Donepezil | bohrium.comacs.org |
| 5f | hBACE-1 | Comparable to Donepezil | bohrium.comacs.org |
| 40 | BACE-1 | Significant and balanced inhibition | nih.gov |
| 41 | BACE-1 | Significant and balanced inhibition | nih.gov |
A novel class of reversible and selective monoacylglycerol lipase (MAGL) inhibitors has been developed based on a benzylpiperidine scaffold. acs.orgnih.gov MAGL is the primary enzyme responsible for metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov The first synthesized benzylpiperidine MAGL inhibitor, compound 7 , showed an IC₅₀ value of 133.9 nM. acs.orgnih.gov Further optimization led to compound 11b , with an IC₅₀ of 13.1 nM, and compound 13 , which proved to be the most potent with an IC₅₀ of 2.0 nM and a competitive mechanism of action (Kᵢ = 1.42 nM). acs.orgnih.gov
These inhibitors demonstrate notable selectivity. Compound 13 was selective for MAGL over other targets in the endocannabinoid system, including fatty acid amide hydrolase (FAAH), cannabinoid receptors CB1 and CB2, and other serine hydrolases like ABHD6 and ABHD12. acs.orgnih.gov Similarly, compound 11b showed enhanced selectivity for MAGL over FAAH (IC₅₀ > 10 μM). acs.orgnih.gov
Table 3: MAGL Inhibition by Benzylpiperidine Derivatives
| Compound | MAGL IC₅₀ (nM) | Kᵢ (nM) | Selectivity Profile | Source |
|---|---|---|---|---|
| 7 | 133.9 | Not Reported | Good selectivity over FAAH (IC₅₀ = 5.9 μM) | acs.orgnih.gov |
| 11b | 13.1 | Not Reported | Enhanced selectivity over FAAH (IC₅₀ > 10 μM) | acs.orgnih.gov |
| 13 | 2.0 | 1.42 | Selective over FAAH, CB1, CB2, ABHD6, ABHD12 | acs.orgnih.gov |
| 26 | 510 | 412 | Good selectivity vs FAAH, ABHD6, and ABHD12 | unipi.itunifi.it |
The thiol group of cysteine is a unique and highly reactive functional group within proteins, often found in catalytic or binding sites. nih.gov The reactivity of thiol-containing compounds or the interaction of ligands with cysteine residues in enzymes is a key area of investigation.
In the context of benzylpiperidine derivatives, the potential interaction with cysteine residues has been explored. For a 1,5-diphenylpyrazole-3-carboxamide derivative bearing a benzylpiperidine moiety (compound 26 ), studies were conducted to see if it interacted with cysteine residues of the MAGL enzyme. unipi.it The inhibitory activity of the compound was tested in the presence of 1,4-dithio-DL-threitol (DTT), a thiol-containing agent. unipi.itunifi.it The results showed that the inhibition potency was not affected by DTT, which ruled out a mechanism involving interaction with the cysteine residues of MAGL for this particular compound. unipi.itunifi.it
Conversely, in the discovery of BACE-1 inhibitors, a library of over 15,000 thiol-containing fragments was screened against BACE-1 active site cysteine mutants. acs.org This "Tethering" technology successfully identified amine-containing fragments, including an aminobenzylpiperidine (ABP) class, that could be selectively captured by the engineered cysteine residues, highlighting the utility of the thiol group in fragment-based drug discovery. acs.org
Receptor Antagonism Studies, e.g., Muscarinic Receptor Subtypes
Substituted 4-amino-1-benzylpiperidine (B41602) compounds have been identified as useful muscarinic receptor antagonists. google.com These compounds have been found to be potent inhibitors of the M₂ muscarinic receptor subtype and, importantly, show significant selectivity for the M₂ receptor over the M₃ subtype. google.com This selectivity is considered advantageous for treating smooth muscle disorders, such as overactive bladder, as it may reduce side effects predominantly mediated by the M₃ receptor. google.com While some piperidine-based compounds are known as H₁-receptor antagonists, the focus for this class of benzylpiperidines has been on their potent and selective muscarinic antagonism. google.comgoogle.com.pg
Anti-Aggregative Properties (e.g., Aβ Aggregation)
A significant area of investigation for 1-benzylpiperidine (B1218667) derivatives has been their ability to inhibit or disrupt the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
Studies on molecular hybrids of N-benzylpiperidine and 1,3,4-oxadiazole have demonstrated their potent anti-Aβ aggregation properties. acs.org Specifically, certain lead compounds were found to remarkably disassemble pre-formed Aβ aggregates in both self-induced and acetylcholinesterase (AChE)-induced aggregation assays. acs.org The addition of a donepezil-like pharmacophore, which includes the N-benzylpiperidine moiety, has been shown to modulate Aβ aggregation. mdpi.com
Similarly, hybrids of piperazine (B1678402) and N-benzylpiperidine with 5-phenyl-1,3,4-oxadiazol-2-thiol have shown a significant reduction in the formation of Aβ aggregates. bohrium.comacs.org These findings were confirmed using various analytical techniques, including thioflavin T assays, confocal microscopy, atomic force microscopy, and scanning electron microscopy. bohrium.comacs.org Further research on N-benzylpiperidine analogs has identified compounds that effectively inhibit AChE-induced Aβ aggregation. mdpi.com
Computational studies have also been employed to understand the interaction between these compounds and Aβ aggregates, corroborating the experimental findings of their aggregation modulation capabilities. acs.org
Investigation of Oxidative Stress Modulation and Antioxidant Activity in Biological Systems
Oxidative stress is another critical factor in the pathogenesis of neurodegenerative diseases. The thiol group (-SH) in compounds like 1-benzylpiperidine-3-thiol is known to be redox-active and can participate in antioxidant processes. nih.govmdpi.com
Ex vivo studies on rat brain homogenates have established the antioxidant activity of certain N-benzylpiperidine and 1,3,4-oxadiazole hybrids. acs.orgresearchgate.net These studies revealed a decrease in malondialdehyde and nitric oxide levels, alongside an increase in glutathione (B108866) levels, indicating a reduction in oxidative stress. bohrium.comacs.orgnih.gov
Furthermore, some N-benzylpiperidine analogs have demonstrated significant antioxidant properties, contributing to their neuroprotective effects. mdpi.com The antioxidant potential of these compounds is often evaluated in conjunction with their other biological activities, highlighting the multi-target nature of these molecules.
Mechanistic Elucidation of Biological Effects (e.g., Target Binding Mode, Conformational Changes)
Understanding the mechanism of action at a molecular level is crucial for drug development. For 1-benzylpiperidine derivatives, this involves studying their binding to specific biological targets and the subsequent conformational changes.
In silico molecular docking and dynamics simulation studies have been instrumental in elucidating the binding interactions of these compounds. For instance, lead compounds from the N-benzylpiperidine and 1,3,4-oxadiazole hybrid series have shown consensual binding interactions with the peripheral anionic site (PAS) of AChE and the aspartate dyad of BACE-1. acs.orgresearchgate.net This binding to the PAS of AChE is a key feature, as it can interfere with the enzyme's role in promoting Aβ aggregation. acs.orgresearchgate.net
Molecular dynamics simulations have also revealed that enzymes like AChE and BACE-1 undergo minor conformational changes upon binding to these hybrid compounds. mdpi.com The thiourea (B124793) group, present in some derivatives, is capable of forming hydrogen bonds and coordinating with metal ions, which can influence the activity of target molecules.
The interaction of these compounds with their targets can lead to the inhibition or activation of specific biological pathways, which is the basis for their observed therapeutic effects.
In Vitro and Ex Vivo Biological Evaluation in Cellular Models
The biological activity of 1-benzylpiperidine derivatives has been extensively evaluated in various cellular and tissue models.
In vitro studies using SH-SY5Y neuroblastoma cells, a common model for neuronal studies, have shown that many of these compounds are devoid of neurotoxic liability at tested concentrations. acs.orgbohrium.comacs.orgresearchgate.net Furthermore, some N-benzylpiperidine analogs have demonstrated the ability to protect these cells from Aβ-induced neurotoxicity. mdpi.com Pretreatment with certain compounds has been effective in rescuing SH-SY5Y cells from hydrogen peroxide-induced neurotoxicity, demonstrating their protective effects against oxidative stress. acs.org
Ex vivo studies using rat brain homogenates have provided further evidence of the biological effects of these compounds. These studies have confirmed reduced AChE levels and antioxidant activity in brain tissue treated with these derivatives. acs.orgresearchgate.net For example, analysis of hippocampal and cortex brain homogenates from mouse models of Alzheimer's disease treated with piperazine and N-benzylpiperidine hybrids showed decreased levels of AChE, malondialdehyde, and nitric oxide, and an increased level of glutathione. bohrium.comacs.orgnih.gov Western blot and immunohistochemical analyses of these tissues also indicated a reduction in the levels of Aβ, BACE-1, and tau proteins. bohrium.comacs.orgnih.gov
The table below summarizes the key findings from in vitro and ex vivo evaluations of representative N-benzylpiperidine derivatives.
| Compound Type | Cellular/Tissue Model | Key Findings | Reference(s) |
| N-benzylpiperidine-1,3,4-oxadiazole hybrids | SH-SY5Y neuroblastoma cells | Devoid of neurotoxic liability. | acs.orgresearchgate.net |
| N-benzylpiperidine-1,3,4-oxadiazole hybrids | Rat brain homogenates | Reduced AChE levels and antioxidant activity. | acs.orgresearchgate.net |
| Piperazine-N-benzylpiperidine-5-phenyl-1,3,4-oxadiazol-2-thiol hybrids | SH-SY5Y neuroblastoma cells | Devoid of neurotoxic liabilities. | bohrium.comacs.org |
| Piperazine-N-benzylpiperidine-5-phenyl-1,3,4-oxadiazol-2-thiol hybrids | Mouse hippocampal and cortex homogenates | Decreased AChE, malondialdehyde, nitric oxide; increased glutathione; reduced Aβ, BACE-1, and tau. | bohrium.comacs.orgnih.gov |
| N-benzylpiperidine analogs | SH-SY5Y cells | Non-toxic; protected against Aβ-induced neurotoxicity. | mdpi.com |
| F24 (a multifunctional cholinergic inhibitor) | SH-SY5Y cells | Rescued cells from H₂O₂ induced neurotoxicity; reduced cellular reactive oxygen species and DNA damage. | acs.org |
Screening for Specific Biological Activities (e.g., Anticancer Potential in NCI60 Database)
While the primary focus of research on 1-benzylpiperidine derivatives has been on neurodegenerative diseases, their potential in other therapeutic areas, such as oncology, has also been explored. The National Cancer Institute (NCI) has developed the NCI60 screen, a panel of 60 human tumor cell lines, to identify novel compounds with anticancer activity. cancer.govnih.gov
The NCI60 screen is a valuable tool for identifying potential anticancer agents and elucidating their mechanisms of action through pattern recognition algorithms like COMPARE. cancer.gov Compounds are typically screened at a single high dose, and if significant growth inhibition is observed, they are subjected to a five-dose screening to determine parameters like GI50 (concentration for 50% growth inhibition) and LC50 (concentration for 50% cell kill). mdpi.com
Applications in Advanced Organic Synthesis
Role as a Building Block for Complex Molecule Synthesis
The N-benzylpiperidine framework is recognized as a "privileged structure" in medicinal chemistry and organic synthesis. google.com This motif offers a well-defined three-dimensional geometry that serves as a robust scaffold for presenting various functional groups in specific spatial orientations. google.com The N-benzyl group itself is not merely a placeholder; it can enhance solubility and participate in crucial cation-π and π-π interactions with biological targets, a feature frequently exploited in drug design. sigmaaldrich.comgoogle.com
1-Benzylpiperidine-3-thiol functions as a bifunctional building block. The secondary amine of the piperidine (B6355638) ring is protected by the benzyl (B1604629) group, which can be readily removed under various conditions (e.g., catalytic hydrogenation) at a later synthetic stage to reveal the nitrogen for further functionalization. The thiol group at the 3-position provides a nucleophilic handle for a wide array of chemical transformations. This includes alkylation, arylation, and the formation of disulfides or thioethers, allowing for the straightforward introduction of diverse substituents and the construction of more complex molecular architectures. The availability of related chiral building blocks, such as (R)-benzyl 3-mercaptopiperidine-1-carboxylate, underscores the utility of such scaffolds in asymmetric synthesis.
Intermediate in the Synthesis of Therapeutically Relevant Scaffolds
The N-benzylpiperidine motif is a cornerstone in numerous approved pharmaceuticals and clinical candidates, highlighting its importance in the development of therapeutic agents. google.com Its structural flexibility and favorable physicochemical properties are frequently utilized by medicinal chemists to optimize the efficacy and ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates. sigmaaldrich.comgoogle.com
The core structure of piperidine-3-thiol (B3058082) itself has been identified as relevant for therapeutic applications. For instance, it has been investigated for the treatment of neurological diseases, where the thiol group plays a critical role in interacting with metal ions or modulating cellular redox environments. sigmaaldrich.com A key transformation with therapeutic implications is the oxidation of the thiol group in piperidine-3-thiol to a sulfonate, which can reveal potent GABAergic or taurinergic activity. Consequently, this compound serves as a valuable synthetic intermediate, providing a protected precursor to these bioactive scaffolds. By using the N-benzyl derivative, chemists can perform various modifications on other parts of the molecule before deprotecting the nitrogen or oxidizing the thiol to unveil the final pharmacologically active compound. This strategy is evident in the broader development of N-benzylpiperidine derivatives as inhibitors of enzymes like acetylcholinesterase (AChE), which are relevant in Alzheimer's disease research.
Ligand in Catalytic Systems
While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structure strongly suggests potential as a bidentate ligand in coordination chemistry and catalysis. Aminothiols are well-established as effective metal binders, capable of forming stable chelate complexes with a variety of transition metals.
The potential for chelation arises from the ability of both the piperidine nitrogen and the sulfur atom of the thiol group to coordinate to a metal center. This bidentate N,S-ligation can create a stable five-membered ring with the metal, a favored conformation in coordination chemistry. Such ligands are valuable in designing catalysts for a range of organic transformations, including asymmetric synthesis, where the chiral environment created by the ligand can induce high enantioselectivity. The benzyl group on the nitrogen also adds steric bulk, which can be tuned to influence the reactivity and selectivity of the metallic center. Given the success of other piperidine-based ligands in catalysis, it is plausible that this compound could be employed in developing novel catalytic systems for reactions like cross-coupling, hydrogenation, or oxidation.
Table 1: Potential Catalytic Applications of Aminothiol Ligands
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Creates a chiral environment to control stereoselectivity. |
| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Stabilizes the metal catalyst and influences reactivity. |
| Oxidation Reactions | Copper (Cu), Iron (Fe) | Modulates the redox potential of the metal center. |
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for elucidating biological pathways and identifying therapeutic targets. The functional groups present in this compound make it an attractive scaffold for the design of such probes.
The thiol group is particularly useful for this purpose due to its unique reactivity. It can act as a nucleophile to covalently modify specific amino acid residues in proteins, most notably cysteine, through Michael addition or disulfide exchange reactions. This allows for the development of activity-based probes that can selectively label enzymes or other proteins within a complex biological sample.
Furthermore, the thiol can be used to attach reporter tags, such as fluorophores or biotin, to the piperidine scaffold. The resulting molecule can then be used to visualize the localization of a biological target or to isolate it for further study. The N-benzylpiperidine portion of the molecule can be designed to mimic a known ligand for a specific receptor or enzyme, thereby directing the probe to its intended target. For example, a probe based on this scaffold could be developed to study enzymes involved in neurological processes, leveraging the known neuroactivity of certain piperidine derivatives.
Future Research Directions and Perspectives
Design and Synthesis of Novel Derivatives with Enhanced Target Specificity
Future research will likely focus on the rational design and synthesis of novel derivatives of 1-Benzylpiperidine-3-thiol to achieve enhanced specificity for various biological targets. The core structure is amenable to systematic modification at several positions. For instance, substitution on the benzyl (B1604629) ring can modulate electronic and steric properties, influencing binding affinity and selectivity. The thiol group can be derivatized to form thioethers, disulfides, or other sulfur-containing functionalities, which can alter the compound's reactivity and interaction with target proteins.
Research into benzylpiperidine derivatives has shown that modifications to the benzyl group can significantly impact target engagement. For example, in the context of Alzheimer's disease research, different substituents on the benzyl ring of similar scaffolds have been shown to alter inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. By applying these principles, derivatives of this compound could be synthesized to fine-tune their interaction with specific enzyme active sites, such as that of monoacylglycerol lipase (B570770) (MAGL), a target for anti-inflammatory and anti-cancer agents unisi.it.
Table 1: Hypothetical Derivatives of this compound and Their Potential for Enhanced Target Specificity
| Derivative Modification | Rationale for Design | Potential Target | Desired Enhancement |
|---|---|---|---|
| Addition of a 4-fluoro group to the benzyl ring | Increases metabolic stability and can enhance π-π stacking interactions. | Acetylcholinesterase (AChE) | Increased potency and selectivity over BChE. |
| Conversion of the thiol (-SH) to a methyl thioether (-SCH₃) | Reduces potential for non-specific covalent bonding and improves stability. | Monoacylglycerol Lipase (MAGL) | Improved reversible inhibition and cellular activity. |
| Introduction of a 3,4-dimethoxy substitution on the benzyl ring | Mimics structures known to interact with serotonin (B10506) transporters (SERT). mdpi.com | SERT / AChE (Dual-Target) | Balanced dual inhibitory activity. |
| Formation of a disulfide dimer | Creates a larger molecule that may bridge two sites on a target or interact differently. | Various enzymes with cysteine residues | Novel mechanism of action (e.g., allosteric modulation). |
Advanced Mechanistic Studies of Biological Interactions
A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial. Future research will employ advanced computational and experimental techniques to elucidate these mechanisms. Molecular docking studies, a common tool in drug design, can predict the binding modes of these compounds within the active sites of target enzymes nih.gov. These studies can reveal key interactions, such as π-π stacking between the benzyl ring and aromatic residues like tryptophan and tyrosine, or hydrogen bonds involving the piperidine (B6355638) nitrogen or thiol group nih.govmdpi.com.
Beyond static modeling, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time, revealing conformational changes that may be critical for biological activity acs.org. Experimentally, techniques like X-ray crystallography of co-crystallized ligand-enzyme complexes would offer definitive proof of binding modes. Furthermore, activity-based protein profiling (ABPP) could be used to assess the potency and selectivity of thiol-containing derivatives across entire enzyme families in complex biological samples, confirming on-target engagement and identifying potential off-targets unisi.it.
Integration of Multi-Targeting Strategies for Complex Diseases
The multifactorial nature of complex pathologies like Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously nih.govjneonatalsurg.comnih.gov. The N-benzylpiperidine scaffold is a well-established pharmacophore in the design of MTDLs for neurodegenerative disorders, often targeting cholinesterases nih.govresearchgate.net.
Future work on this compound will likely integrate this multi-target approach. The core structure could be rationally elaborated to inhibit both AChE and another disease-relevant target. For example, derivatives could be designed to simultaneously inhibit AChE and β-secretase-1 (BACE-1), another key enzyme in Alzheimer's pathology acs.orgresearchgate.net. The thiol group offers a unique handle for modification, allowing for the attachment of other pharmacophores designed to interact with secondary targets, such as histone deacetylases (HDAC) or amyloid-beta peptide aggregation pathways nih.gov. This strategy aims to create synergistic therapeutic effects and potentially overcome the limitations of single-target agents jneonatalsurg.comresearchgate.net.
Exploration of New Synthetic Pathways for Scalability and Sustainability
For any promising compound to move towards clinical development, the synthesis must be scalable, efficient, and sustainable. Future research will need to address these aspects for this compound and its derivatives. Current synthetic routes for similar piperidine-based compounds often involve multi-step processes that may use hazardous reagents or require demanding purification methods nih.govacs.org.
There is a significant opportunity to explore greener and more scalable synthetic methodologies. This could include the development of continuous flow chemistry processes, which can offer better control over reaction parameters, improve safety, and increase throughput. The principles of Green Chemistry could be applied by minimizing the use of hazardous solvents and reagents and improving atom economy researchgate.net. Furthermore, employing catalytic methods, such as asymmetric hydrogenation or enzymatic resolution, could provide more efficient access to specific stereoisomers of the molecule, which is often critical for therapeutic efficacy.
Table 2: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Traditional Batch Synthesis | Multi-step synthesis in conventional laboratory glassware. | Well-established procedures for similar scaffolds. researchgate.net | Lower throughput, potential safety issues at scale, larger solvent waste. |
| Flow Chemistry | Reagents are pumped through a reactor for continuous reaction. | Enhanced safety, precise control, easy scalability, potential for automation. | Requires specialized equipment and process optimization. |
| Biocatalysis / Enzymatic Resolution | Use of enzymes to catalyze specific steps, particularly for stereocontrol. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Dramatically reduced reaction times, improved yields. | Scalability can be challenging compared to flow chemistry. |
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound derivatives soton.ac.uk. AI/ML models can be trained on large datasets of existing chemical structures and their associated biological activities to predict the properties of novel, untested compounds.
In the context of this compound, ML algorithms could be used to:
Predict Target Affinity: Build quantitative structure-activity relationship (QSAR) models to predict the inhibitory potency of new derivatives against specific targets like AChE or MAGL.
De Novo Design: Utilize generative models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), to design entirely new molecules based on the this compound scaffold with optimized properties for multi-target engagement and drug-likeness mdpi.com.
ADME/Tox Prediction: Forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity, allowing for the early-stage filtering of compounds that are unlikely to succeed.
Synthesis Prediction: Employ retrosynthesis prediction tools to identify the most efficient and viable synthetic routes for novel designed compounds soton.ac.uk.
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structure of 1-Benzylpiperidine-3-thiol?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with structurally similar piperidine derivatives (e.g., 1-Benzyl-3,5-bis[(E)-3-thienylmethylidene]piperidin-4-one) to identify characteristic peaks . For stability testing, employ thermogravimetric analysis (TGA) under inert conditions to assess decomposition thresholds .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Adopt PPE (gloves, goggles, lab coats) and ensure ventilation due to potential uncharacterized toxicity (toxicological data are limited for related compounds like Benzyl 4-aminopiperidine-1-carboxylate) . Follow spill-response guidelines: isolate contaminated areas, use absorbent materials, and avoid aqueous washes to prevent unintended reactions . For accidental exposure, rinse eyes/skin with water for 15+ minutes and consult a physician immediately .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : Explore one-step synthesis strategies using predictive tools like REAXYS or BKMS_METABOLIC to identify feasible precursors (e.g., benzyl halides and piperidine-thiol derivatives). Prioritize reaction conditions (temperature, solvent polarity) that minimize byproducts, leveraging databases for analogous reactions (e.g., 1-Benzyl-4-hydrazinylpiperidine synthesis) . Validate yields via gas chromatography (GC) and optimize purification using silica gel chromatography .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Conduct systematic literature reviews to identify conflicting data (e.g., NMR shifts or MS fragmentation patterns). Perform controlled replicate studies under standardized conditions (solvent, concentration, temperature). Use density functional theory (DFT) calculations to predict spectral properties and compare with empirical results . For unresolved discrepancies, collaborate with crystallography labs to obtain single-crystal X-ray diffraction data for unambiguous structural confirmation .
Q. What strategies are effective for addressing instability of this compound in aqueous environments?
- Methodological Answer : Test lyophilization (freeze-drying) to stabilize the compound in solid form. For solution-phase studies, use anhydrous solvents (e.g., DMF or DMSO) and inert atmospheres (argon/nitrogen). Monitor degradation kinetics via UV-Vis spectroscopy at varying pH levels. Consider derivatization (e.g., thioester formation) to enhance stability, referencing protocols for analogous thiol-containing compounds .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study conformational flexibility and solvent interactions. Use quantum mechanical (QM) methods (e.g., DFT) to calculate reaction pathways for nucleophilic substitution or oxidation. Validate models against experimental data (e.g., HPLC retention times or kinetic studies) . Cross-check predictions with PubChem’s computed properties (e.g., InChI keys) for consistency .
Data Contradiction Analysis Framework
Key Considerations for Experimental Design
- Literature Review : Prioritize systematic reviews to map existing knowledge gaps and avoid redundant studies .
- Ethical Compliance : For biomedical applications, follow human/animal subject protocols (e.g., IRB approvals) .
- Data Validation : Use triangulation (multiple analytical methods + computational models) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
